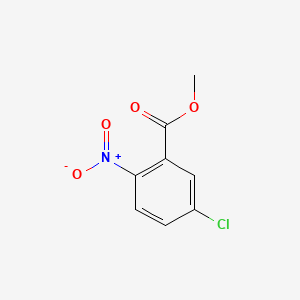

Methyl 5-chloro-2-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBJHRKCUKTQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044948 | |

| Record name | Methyl 5-chloro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51282-49-6 | |

| Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51282-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051282496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 5-chloro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chloro-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-CHLORO-2-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T5D4K1V51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 5-chloro-2-nitrobenzoate CAS number and properties

An In-Depth Technical Guide to Methyl 5-chloro-2-nitrobenzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core properties, synthesis methodologies, and critical applications of this compound, providing not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of more complex molecules. Its structural features—a chloro group, a nitro group, and a methyl ester on a benzene ring—confer specific reactivity that makes it a valuable building block, particularly in medicinal chemistry.

Structural and Molecular Data

The arrangement of the electron-withdrawing nitro and chloro groups, alongside the ester functionality, dictates the molecule's electrophilic nature and reactivity in subsequent synthetic transformations.

Caption: Chemical Structure of this compound.

Key Properties and Identifiers

The following table summarizes the essential quantitative and qualitative data for this compound. These properties are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 51282-49-6 | [1][2] |

| Molecular Formula | C₈H₆ClNO₄ | [1][3][4] |

| Molecular Weight | 215.59 g/mol | [1][4] |

| Appearance | White to light yellow to green powder/crystal | [1] |

| Melting Point | 48-52 °C | [2][4] |

| Boiling Point | 306.2 ± 22.0 °C (Predicted) | [4] |

| Solubility | Soluble in Methanol | [1] |

| Purity | >97-98% (Typically analyzed by GC) | [1] |

| SMILES String | COC(=O)c1cc(Cl)ccc1=O | |

| InChI Key | JGBJHRKCUKTQOE-UHFFFAOYSA-N |

Synthesis Methodologies: A Practical Guide

The synthesis of this compound is most commonly achieved via the esterification of its parent carboxylic acid, 5-Chloro-2-nitrobenzoic acid. Several robust protocols exist, the selection of which may depend on available reagents, scale, and desired purity.

Protocol 1: Base-Mediated Esterification with Alkyl Halide

This method employs a weak base and an alkylating agent in a polar aprotic solvent. It is a common and effective laboratory-scale procedure.

Expertise & Experience: The choice of potassium carbonate (K₂CO₃) as a base is strategic. It is strong enough to deprotonate the carboxylic acid, forming a carboxylate nucleophile, but not so strong as to cause hydrolysis of the ester product or promote side reactions. Dimethylformamide (DMF) is an excellent solvent for this Sₙ2 reaction due to its high dielectric constant, which stabilizes the charged intermediates, and its aprotic nature, which does not solvate the nucleophile excessively. Iodomethane is a highly reactive methylating agent.

Experimental Protocol:

-

Dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add potassium carbonate (approx. 2 equivalents) to the stirred solution, followed by the dropwise addition of iodomethane (approx. 3 equivalents).

-

Allow the reaction mixture to slowly warm to 40 °C and stir for 1 hour.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Perform an aqueous workup by washing the organic phase sequentially with water and saturated sodium chloride solution (brine) to remove DMF and inorganic salts.[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the final product as a light yellow solid.[2]

Caption: Workflow for Base-Mediated Esterification.

Protocol 2: Fischer Esterification

This classic method utilizes an acidic catalyst in an alcohol solvent, which also serves as the reagent.

Expertise & Experience: This is an equilibrium-driven process. Using a large excess of methanol shifts the equilibrium towards the product side. Bubbling anhydrous hydrogen chloride (HCl) gas provides the acidic catalyst (H⁺) required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The process must be anhydrous as water can hydrolyze the ester product back to the carboxylic acid.

Experimental Protocol:

-

Dissolve 5-Chloro-2-nitrobenzoic acid in a large excess of anhydrous methanol.[5]

-

Bubble anhydrous hydrogen chloride gas through the solution at room temperature for approximately 4 hours.[5]

-

Pour the reaction mixture into water.

-

Triturate the aqueous mixture with hexane. The product will precipitate or partition into the hexane layer.

-

Decant the hexane layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under vacuum to yield the product.[5]

Applications in Pharmaceutical Synthesis

This compound is not just a laboratory curiosity; it is a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Key Intermediate for Tolvaptan

The most prominent application of this compound is as a precursor in the multi-step synthesis of Tolvaptan .[3] Tolvaptan is a selective vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[3]

The synthesis pathway leverages the reactivity of the functional groups on the this compound core. A key transformation involves the reduction of the nitro group to an amine, which then participates in amide bond formation.

Caption: Simplified role in the Tolvaptan synthesis pathway.

Broader Synthetic Utility

The functional groups on this compound allow for a range of chemical modifications, making it a versatile building block for:

-

Pharmaceuticals: As a scaffold for various biologically active molecules.[6]

-

Agrochemicals: As a starting material for herbicides, insecticides, and fungicides.[7]

-

Dyestuffs and Materials Science: Used in the synthesis of specialized dyes and functional organic materials.[8]

Analytical and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): The structure of the product is routinely confirmed by ¹H and ¹³C NMR spectroscopy.[2]

-

Gas Chromatography (GC): Purity is typically assessed by GC, with standards often exceeding 98%.[1]

-

X-ray Crystallography: Detailed structural information, including bond lengths and angles, has been obtained through single-crystal X-ray diffraction. This analysis reveals that the nitro and acetoxy groups are twisted relative to the plane of the benzene ring.[3]

The table below summarizes key data from the crystallographic analysis.

| Crystal Data Parameter | Value | Source |

| Crystal system | Monoclinic | [3] |

| Formula | C₈H₆ClNO₄ | [3] |

| Unit cell dimensions | a = 4.2616 Å, b = 22.470 Å, c = 9.3894 Å | [3] |

| Cell volume | 899.1 ų | [3] |

Safety, Handling, and Storage

Proper handling is crucial due to the chemical nature of this compound. It is classified as an acute oral toxin and an irritant.

Trustworthiness: Adherence to established safety protocols is non-negotiable for ensuring a self-validating system of laboratory safety. The information below is synthesized from multiple safety data sheets.

| Hazard Information | Recommendation | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. Causes serious eye irritation. | [9] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), chemical safety goggles, protective gloves. | [9] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. | [9][10] |

| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. | [1][9] |

| In Case of Fire | Use water spray, alcohol-resistant foam, or dry chemical. Hazardous combustion products include nitrogen oxides and hydrogen chloride gas. | [9] |

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and established synthesis routes. Its primary importance lies in its role as a key building block in the pharmaceutical industry, most notably for the synthesis of Tolvaptan. The strategic placement of its functional groups provides a versatile platform for a wide range of chemical transformations, making it an indispensable tool for medicinal and synthetic chemists. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in advanced research and development settings.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. Retrieved from PubMed Central (PMC), NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from the company's blog/website. [Link]

-

Divbio Science Europe. (n.d.). This compound. Retrieved from Divbio Science Europe website. [Link]

Sources

- 1. This compound | 51282-49-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound | 51282-49-6 [chemicalbook.com]

- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 51282-49-6 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound [divbio.eu]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 2-chloro-5-nitrobenzoate | 6307-82-0 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Physical and chemical properties of Methyl 5-chloro-2-nitrobenzoate

An In-Depth Technical Guide to Methyl 5-chloro-2-nitrobenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, makes it a versatile and valuable intermediate. The specific positioning of these functional groups—particularly the ortho-nitro group relative to the ester and the meta-chloro group—imparts distinct reactivity that is strategically exploited in multi-step syntheses. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, reactivity, and applications, with a focus on its pivotal role in pharmaceutical development. Notably, it serves as a key intermediate in the synthesis of the oral vasopressin V2-receptor antagonist, Tolvaptan[1].

Core Physicochemical and Structural Properties

This compound presents as a solid, ranging in color from white to pale yellow[2]. The structural arrangement of its electron-withdrawing groups (nitro and chloro) and the methyl ester moiety dictates its physical characteristics and solubility profile. The compound is generally soluble in organic solvents like methanol and chloroform, while exhibiting poor solubility in water[2][3].

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 51282-49-6 | [2] |

| Molecular Formula | C₈H₆ClNO₄ | |

| Molecular Weight | 215.59 g/mol | |

| Appearance | White to light yellow/green crystalline powder/solid | [2] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point (Predicted) | 306.2 ± 22.0 °C | [2] |

| Solubility | Soluble in Methanol, slightly soluble in Chloroform | [2] |

| EINECS Number | 257-107-2 | [2] |

Spectroscopic Profile: A Structural Confirmation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. Three distinct signals in the aromatic region are expected. The proton ortho to the nitro group is typically the most deshielded. The methyl ester group will present as a sharp singlet, usually around 3.9 ppm[4].

-

¹³C NMR : The carbon spectrum will show eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the ester carbonyl carbon (around 165 ppm), and one for the methyl carbon (around 52 ppm)[4]. The carbons attached to the electron-withdrawing chloro and nitro groups will be significantly influenced.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. Key absorption bands include:

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

A strong carbonyl (C=O) stretching vibration from the ester group, expected around 1720-1740 cm⁻¹.

-

C-O stretching for the ester group.

-

C-Cl stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 215. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak[5]. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Chemical Synthesis and Reactivity

The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. This precursor is readily available and serves as the common starting point[6][7].

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory synthesis via acid-catalyzed esterification.

Causality : The use of a strong acid catalyst (like gaseous HCl or sulfuric acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process; using methanol as the solvent drives the reaction towards the product side according to Le Châtelier's principle.

Step-by-Step Methodology [8]:

-

Dissolution : Dissolve 5-chloro-2-nitrobenzoic acid (1.0 equivalent) in anhydrous methanol, which acts as both the solvent and the reactant.

-

Catalysis : Slowly bubble anhydrous hydrogen chloride (HCl) gas into the solution at room temperature for several hours, or alternatively, add a catalytic amount of concentrated sulfuric acid.

-

Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up : Pour the reaction mixture into cold water. The ester, being insoluble in water, will precipitate out as a solid.

-

Isolation and Purification : Collect the solid product by vacuum filtration. Wash the crude product with water to remove any remaining acid and methanol. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final product with high purity.

Diagram 1: Synthesis Workflow via Esterification

Caption: Workflow for the synthesis of this compound.

Reactivity and Role as a Synthetic Intermediate

The reactivity of this compound is governed by its three functional groups. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. The primary application of this compound is as a building block where the nitro group is reduced to an amine. This transformation is a critical step in many synthetic pathways.

For instance, in the synthesis of Tolvaptan, this compound is a key starting material[1]. The synthesis involves the reduction of the nitro group to an amine, which then participates in subsequent amide bond formation reactions.

Diagram 2: Key Reaction Pathway

Caption: Role as an intermediate via nitro group reduction.

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds[9]. Its structure is a valuable scaffold that can be elaborated into more complex molecular architectures.

-

Pharmaceutical Synthesis : The most well-documented application is its role in the production of Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia[1]. The transformation from this compound to the core aniline derivative is a foundational step in the overall synthesis.

-

Agrochemicals and Material Science : While direct applications are less documented, related halogenated and nitrated benzoic acid derivatives are common building blocks in the agrochemical industry for creating herbicides and fungicides[10][11]. The electronic properties conferred by its substituents also suggest potential use as a precursor in material science for developing novel organic materials[10].

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin and eye irritation[12].

Table 2: GHS Hazard Information

| Hazard | Classification | Precaution |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [12][13] |

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory. A dust mask (type N95) should be used when handling the powder to avoid inhalation.

-

Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[2][12]. It is classified under storage class 11 for combustible solids.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12].

Conclusion

This compound is a chemical intermediate of significant utility, bridging basic chemical synthesis with advanced pharmaceutical manufacturing. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable building block for researchers and drug development professionals. A thorough understanding of its characteristics, particularly its spectroscopic profile and handling requirements, is essential for its safe and effective application in creating complex, high-value molecules.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Liu, Z., Wang, J., & Chen, Z. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

Divbio Science Europe. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

Arvee Laboratories. (n.d.). 2-Chloro-5-Nitrobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 51282-49-6 [chemicalbook.com]

- 3. Methyl 2-chloro-5-nitrobenzoate | 6307-82-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sdichem.com [sdichem.com]

- 7. 5-Chloro-2-nitrobenzoic acid 99 2516-95-2 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound [divbio.eu]

- 10. nbinno.com [nbinno.com]

- 11. arveelabs.com [arveelabs.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 5-chloro-2-nitrobenzoate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. The document delves into its molecular architecture, physicochemical properties, synthesis protocols, and relevance in the field of drug development, offering valuable insights for researchers and scientists.

Compound Identification and Core Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a methyl ester group. These functional groups dictate its chemical reactivity and physical properties, making it a versatile precursor in organic synthesis.

A summary of its key identifiers is presented below:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51282-49-6 |

| Chemical Formula | C₈H₆ClNO₄[1][2] |

| Molecular Weight | 215.59 g/mol [1] |

| EC Number | 257-107-2[3] |

| PubChem Substance ID | 24881015 |

| InChI Key | JGBJHRKCUKTQOE-UHFFFAOYSA-N |

Molecular Structure and Conformation

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D Chemical Structure of this compound.

Expert Insights on Structural Conformation:

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional conformation of the molecule in its solid state.[2]

-

Non-coplanarity of Functional Groups : A notable structural feature is the significant twisting of the nitro and methyl ester (acetoxy) groups relative to the plane of the benzene ring. The nitro group is twisted by approximately 29.4°, while the ester group is twisted by 49.7°.[2] This steric hindrance between the adjacent bulky groups is a critical determinant of the molecule's reactivity and intermolecular interactions.

-

Intermolecular Forces : In the crystalline structure, weak C—H⋯O hydrogen bonds are observed, which link adjacent molecules to form layers. The crystal packing is further characterized by short intermolecular C⋯O distances of 2.925 Å, indicating significant non-covalent interactions that stabilize the crystal lattice.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| Appearance | White to light yellow solid/powder | [4] |

| Melting Point | 48-52 °C | [5][1][4] |

| Boiling Point | 306.2 ± 22.0 °C (Predicted) | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Methanol, slightly soluble in Chloroform | [1] |

| Flash Point | >230 °F (>110 °C) | [3] |

Synthesis Protocols and Mechanistic Rationale

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Protocol 1: Fischer Esterification

This classic acid-catalyzed method is a straightforward approach for converting a carboxylic acid to its methyl ester.

Caption: Workflow for Fischer Esterification Synthesis.

Methodology:

-

Dissolve 5-chloro-2-nitrobenzoic acid (0.10 mol) in anhydrous methanol (100 ml).[6]

-

Bubble anhydrous hydrogen chloride gas into the solution for 4 hours at room temperature. The HCl acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by methanol.

-

Pour the reaction mixture into water.[6]

-

Triturate the aqueous mixture with hexane. The organic product will partition into the hexane layer.

-

Separate the hexane layer, dry it with an anhydrous drying agent like magnesium sulfate (MgSO₄), and filter.

-

Remove the hexane solvent under reduced pressure to yield this compound.[6]

Protocol 2: Synthesis via Alkylation

This method employs a base and a methylating agent, offering an alternative pathway that avoids the use of gaseous HCl.

Methodology:

-

To a stirred solution of 5-chloro-2-nitrobenzoic acid (46.60 mmol) in an anhydrous solvent like acetone or DMF at 0 °C, add potassium carbonate (K₂CO₃).[2][4] The base deprotonates the carboxylic acid to form a carboxylate salt, which is a more potent nucleophile.

-

Add a methylating agent such as iodomethane (MeI) or dimethyl sulfate (Me₂SO₄).[2][4]

-

Allow the reaction to proceed, often with gentle warming (e.g., to 40 °C or reflux), for a specified time (30-60 minutes).[2][4]

-

Cool the mixture, pour it into an ice-water bath, and extract the product with an organic solvent like ethyl acetate.[2]

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Concentrate the solution under reduced pressure and purify the crude product using silica gel column chromatography to obtain the pure ester.[4]

Application in Drug Development

The true value of this compound for this audience lies in its application as a building block in pharmaceutical synthesis. Its specific arrangement of functional groups allows for sequential chemical modifications, leading to complex molecular targets.

-

Intermediate for Tolvaptan : this compound is a documented intermediate in the synthesis of Tolvaptan.[2] Tolvaptan is a selective, orally active vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and cirrhosis.[2] The nitro and chloro groups on the benzene ring serve as chemical handles for subsequent reactions to build the complex structure of the final active pharmaceutical ingredient (API).

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram and the signal word "Warning".[5]

-

Hazard Statement : H302 - Harmful if swallowed.[5]

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this solid compound.[5] It is classified as a combustible solid.[7]

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

National Center for Biotechnology Information. Methyl 2-chloro-5-nitrobenzoate. [Link]

Sources

- 1. This compound CAS#: 51282-49-6 [chemicalbook.com]

- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 51282-49-6 [chemicalbook.com]

- 5. This compound 97 51282-49-6 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. 5-クロロ-2-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

Solubility of Methyl 5-chloro-2-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-nitrobenzoate in Organic Solvents

Introduction: The Foundational Importance of Solubility

This compound is a key chemical intermediate, notably in the synthesis of pharmaceutical compounds such as the vasopressin V2-receptor antagonist, tolvaptan.[1] In the journey from laboratory-scale synthesis to industrial production and final drug formulation, understanding the solubility of this compound is not merely a matter of academic curiosity; it is a critical parameter that dictates the efficiency, scalability, and success of multiple stages of drug development.

The solubility of an active pharmaceutical ingredient (API) or its intermediate in various solvents governs crucial processes including:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase for optimal interaction.

-

Purification and Crystallization: Selecting appropriate anti-solvents and crystallization media is fundamental for achieving high purity and desired crystal morphology.[2]

-

Formulation Development: The ability to dissolve the compound is the first step in creating viable dosage forms.[3]

-

Analytical Method Development: Preparing standardized solutions for quantification by techniques like HPLC requires precise solubility knowledge.

This guide provides a comprehensive framework for researchers and drug development professionals to understand, experimentally determine, and model the solubility of this compound. We will move beyond simple data reporting to explain the underlying principles and provide robust, field-proven protocols.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. Before delving into experimental determination, a review of its key characteristics provides a predictive foundation for its behavior.

The structure features a benzene ring substituted with a chloro group, a nitro group, and a methyl ester group. This combination of functional groups—a polar, electron-withdrawing nitro group, a lipophilic chloro group, and a polar ester group—results in a molecule with moderate polarity. Its melting point is in the range of 48-52 °C.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | [4] |

| Molecular Weight | 215.59 g/mol | [5] |

| Melting Point | 48-52 °C (lit.) | [4] |

| Appearance | White to light yellow crystalline solid | [4] |

| CAS Number | 51282-49-6 |

Based on the principle of "like dissolves like," we can anticipate that this compound will exhibit limited solubility in non-polar solvents (e.g., hexane) and greater solubility in solvents of intermediate to high polarity, such as alcohols, ketones, and esters. The presence of nitro and halogen substituents generally enhances solubility in organic solvents like dichloromethane and ethyl acetate while decreasing aqueous solubility.[6] Qualitative data confirms it is slightly soluble in chloroform and methanol.[4]

Logical Framework for Solubility

The interplay between the solute's properties and the solvent's characteristics dictates the extent of dissolution. This relationship is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Relationship between solute/solvent properties and solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a validated experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method, which measures the concentration of a saturated solution at equilibrium.[2][7]

Core Principle & Justification

This method establishes a true thermodynamic equilibrium between the undissolved solid solute and the solute dissolved in the solvent. This is distinct from kinetic solubility, which can often overestimate true solubility due to the formation of supersaturated or metastable solutions.[3][7] For process chemistry and formulation, thermodynamic solubility is the more relevant and reliable metric.

Experimental Workflow: Isothermal Shake-Flask Method

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Step-by-Step Protocol

-

Materials Preparation:

-

Solute: Use pure, crystalline this compound. The solid-state form (polymorph) can influence solubility, so consistent batch use is critical.

-

Solvents: Utilize high-purity (e.g., HPLC grade) organic solvents.

-

Equipment: Calibrated analytical balance, thermostat-controlled orbital shaker, centrifuge, calibrated pipettes, HPLC system.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a series of glass vials containing a known volume of the desired organic solvent. "Excess" is critical to ensure equilibrium with the solid phase is maintained.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Agitate for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium. Expertise Insight: The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.

-

-

Sample Collection and Preparation:

-

Remove vials from the shaker and allow them to stand at the same temperature to let undissolved solids settle.

-

Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, either centrifuge the vial and sample from the top layer or filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Trustworthiness Check: This step is crucial. Any particulate matter in the sample will lead to an erroneously high solubility measurement.

-

Immediately perform a precise gravimetric or volumetric dilution of the saturated solution into a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

-

Analytical Quantification (HPLC-UV Method)

-

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and specific method for quantifying the concentration of aromatic compounds like this compound.[8]

-

Representative HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm (to be confirmed by UV scan of a standard).[9]

-

Column Temperature: 30 °C.

-

-

Calibration: Prepare a series of calibration standards of known concentration from a stock solution. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

-

Analysis: Inject the diluted samples and determine their concentration by interpolation from the calibration curve.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in desired units: mg/mL, mol/L, or mole fraction (x).

-

Data Analysis and Thermodynamic Modeling

Once experimental data is collected at various temperatures, it can be correlated using thermodynamic models to provide deeper insight into the dissolution process.

The van't Hoff Equation

The relationship between solubility (expressed as mole fraction, x) and temperature (T) can be described by the van't Hoff equation, which allows for the calculation of the apparent thermodynamic properties of dissolution.

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

ΔH°sol is the standard enthalpy of solution.

-

ΔS°sol is the standard entropy of solution.

-

R is the ideal gas constant.

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.[2]

-

Positive ΔH°sol (Endothermic): Indicates that solubility increases with increasing temperature. This is the most common scenario for solid solutes.

-

Positive ΔS°sol: Indicates an increase in disorder as the solid dissolves, which is expected and drives the process.

The Modified Apelblat Equation

For more precise data correlation over a range of temperatures, the semi-empirical modified Apelblat equation is widely used.[2][10][11]

ln(x) = A + (B / T) + C * ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental solubility data. This model is highly effective for practical data fitting in the pharmaceutical industry due to its simplicity and accuracy.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical development. This guide has provided a comprehensive framework, moving from theoretical prediction based on molecular structure to a detailed, validated protocol for experimental determination using the isothermal shake-flask method coupled with HPLC analysis. By applying these methodologies and interpreting the data through established thermodynamic models like the van't Hoff and Apelblat equations, researchers can generate the robust and reliable solubility profiles necessary for process optimization, purification, and formulation design. This systematic approach ensures scientific integrity and provides the actionable insights required to accelerate the development of new medicines.

References

-

Zhang, YB., An, T., Liu, J. et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from: [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from: [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from: [Link]

-

ResearchGate. (n.d.). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Retrieved from: [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Retrieved from: [Link]

-

Pawar, P. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from: [Link]

-

University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from: [Link]

-

ResearchGate. (n.d.). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents. Retrieved from: [Link]

-

Amanote Research. (n.d.). Solubility Measurement and Thermodynamic Model. Retrieved from: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from: [Link]

- Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.

Sources

- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound CAS#: 51282-49-6 [m.chemicalbook.com]

- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of Methyl 5-chloro-2-nitrobenzoate via Fischer-Speier Esterification

Abstract

This technical guide provides a detailed protocol for the synthesis of Methyl 5-chloro-2-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary method detailed is the Fischer-Speier esterification of 5-chloro-2-nitrobenzoic acid using methanol with an acid catalyst. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental workflow, product characterization, and critical safety considerations designed for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (CAS No. 51282-49-6) is a valuable building block in organic synthesis. Its bifunctional nature, featuring an electron-withdrawing nitro group and a reactive ester, makes it a versatile precursor for a variety of more complex molecules. Notably, it serves as a critical intermediate in the synthesis of Tolvaptan, an oral nonpeptide selective vasopressin V2-receptor antagonist.[1]

The conversion of 5-chloro-2-nitrobenzoic acid to its methyl ester is most commonly and efficiently achieved through the Fischer-Speier esterification.[2] This classic organic reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4] This guide focuses on this method due to its scalability, cost-effectiveness, and procedural simplicity, making it highly suitable for both laboratory and industrial applications.

The Fischer-Speier Esterification: Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][5] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The entire process is an equilibrium, which dictates key experimental choices.[3]

Mechanistic Steps

The reaction proceeds through several distinct, reversible steps:[4][6]

-

Protonation of the Carbonyl Oxygen : The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 5-chloro-2-nitrobenzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]

-

Nucleophilic Attack by Methanol : A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][5]

-

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This intramolecular or solvent-mediated proton shuttle creates a good leaving group: water.[3][6]

-

Elimination of Water : The protonated hydroxyl group is eliminated as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl double bond. This generates a protonated ester.[4]

-

Deprotonation : A base in the reaction mixture (such as a hydrogensulfate ion or another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.[6]

Driving the Equilibrium

To ensure a high yield, the equilibrium must be shifted toward the products. This is achieved by adhering to Le Châtelier's principle in two primary ways:[5]

-

Using Excess Reactant : The alcohol (methanol) is typically used in large excess, often serving as the solvent for the reaction. This high concentration of a reactant pushes the equilibrium to the right.[4]

-

Removing a Product : Water is a byproduct of the reaction. Its removal from the reaction mixture prevents the reverse reaction (acid-catalyzed ester hydrolysis). While for high-boiling reactions a Dean-Stark apparatus is used, in this case, the excess methanol and the desiccating nature of concentrated sulfuric acid help sequester the water formed.[3][5]

Experimental Protocol

This section provides a reproducible, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 5-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 20.1 g | 100 | Starting material[9] |

| Anhydrous Methanol | CH₃OH | 32.04 | 250 mL | ~6200 | Reagent and solvent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.8 mL | ~50 | Catalyst (~0.5 eq) |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction solvent |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Recrystallization solvent |

Experimental Workflow

Sources

- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-2-nitrobenzoate: Key Intermediates and Methodologies

Abstract

Methyl 5-chloro-2-nitrobenzoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its molecular architecture, featuring a chlorinated and nitrated benzene ring appended with a methyl ester, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive exploration of the primary synthetic routes to this compound, with a detailed focus on the key intermediates, reaction mechanisms, and optimized experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound (C₈H₆ClNO₄, CAS No: 51282-49-6) serves as a crucial building block in organic synthesis.[1] Its utility is underscored by its role as a key intermediate in the production of various biologically active molecules. For instance, it is a precursor in the synthesis of the oral vasopressin V₂-receptor antagonist, tolvaptan, which is used to treat hyponatremia.[2] The strategic placement of the chloro, nitro, and methyl ester groups on the aromatic ring allows for selective chemical transformations, making it an invaluable synthon for medicinal chemists and process development scientists.

This guide will dissect the predominant synthetic pathways to this compound, emphasizing the critical intermediates and the chemical principles that govern their formation.

Primary Synthetic Pathways: A Two-Step Approach

The most prevalent and industrially viable synthesis of this compound is a two-step process. This approach commences with the nitration of a suitable chlorobenzoic acid isomer, followed by the esterification of the resulting nitro-substituted carboxylic acid.

DOT Diagram: Overall Synthetic Workflow

Caption: General two-step synthesis of this compound.

Key Intermediate 1: 5-Chloro-2-nitrobenzoic Acid

The cornerstone of this synthesis is the formation of 5-chloro-2-nitrobenzoic acid (C₇H₄ClNO₄, CAS No: 2516-95-2).[3] This intermediate is typically prepared via the electrophilic aromatic substitution (nitration) of a chlorobenzoic acid. The choice of the starting chlorobenzoic acid isomer is critical as it dictates the regioselectivity of the nitration reaction.

Synthesis via Nitration of 2-Chlorobenzoic Acid

A common and direct route to 5-chloro-2-nitrobenzoic acid involves the nitration of 2-chlorobenzoic acid.[4] In this reaction, the directing effects of the substituents on the aromatic ring play a crucial role. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitro group will preferentially add to the position that is activated by the chloro group and not strongly deactivated by the carboxylic acid group.

DOT Diagram: Directing Effects in the Nitration of 2-Chlorobenzoic Acid

Caption: Substituent effects guiding the nitration of 2-chlorobenzoic acid.

Experimental Protocol: Nitration of 2-Chlorobenzoic Acid

The following protocol is a representative procedure for the synthesis of 5-chloro-2-nitrobenzoic acid.[5]

Materials:

-

2-Chlorobenzoic acid

-

100% Sulfuric acid

-

80% Nitric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 32 grams of pure 2-chlorobenzoic acid in 160 grams of 100% sulfuric acid with stirring.

-

Cool the solution to below 0°C in an ice-salt bath.

-

Prepare a nitrating mixture by combining 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid.

-

Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C to minimize the formation of by-products.

-

Towards the end of the addition, some of the 2-chloro-5-nitrobenzoic acid may precipitate.

-

Allow the reaction mixture to stand at room temperature for 10-12 hours.

-

Slowly heat the mixture to 60°C.

-

Pour the reaction mixture onto 400 grams of ice.

-

Filter the precipitated 2-chloro-5-nitrobenzoic acid.

-

For purification, recrystallize the product twice from 1 liter of boiling water to remove any unreacted 2-chlorobenzoic acid.

Yield and Purity: This procedure can yield approximately 37.5 grams (92% of the theoretical amount) of pure 2-chloro-5-nitrobenzoic acid with a melting point of 164-165°C.[5]

Alternative Synthesis via Nitration of 3-Chlorobenzoic Acid

While less direct, 5-chloro-2-nitrobenzoic acid can also be synthesized from 3-chlorobenzoic acid.[6] In this case, both the chloro and carboxylic acid groups are meta-directing relative to their own positions. The nitration will predominantly occur at the positions ortho to the chloro group and meta to the carboxylic acid group, leading to a mixture of isomers. Therefore, the nitration of 2-chlorobenzoic acid is generally the preferred route for higher regioselectivity.

Final Product Synthesis: this compound

The second key step in the synthesis is the esterification of 5-chloro-2-nitrobenzoic acid to yield the final product, this compound. Several effective methods can be employed for this transformation, each with its own advantages.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride gas.[7][8] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used.

Experimental Protocol: Fischer-Speier Esterification with Anhydrous HCl

This protocol provides a straightforward method for the synthesis of this compound.[7]

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Anhydrous methanol

-

Anhydrous hydrogen chloride gas

-

Water

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 20.1 grams (0.10 mol) of 5-chloro-2-nitrobenzoic acid in 100 ml of anhydrous methanol.

-

Bubble anhydrous hydrogen chloride gas into the reaction mixture for 4 hours at room temperature.

-

Pour the reaction mixture into water.

-

Triturate the aqueous mixture with hexane.

-

Decant the hexane layer and dry it over anhydrous MgSO₄.

-

Remove the solvent under vacuum to obtain this compound.

Yield and Purity: This method can afford 11.7 grams of this compound with a melting point of 50-51°C.[7]

Method 2: Esterification using Alkyl Halides

An alternative to acid-catalyzed esterification is the use of an alkyl halide, such as iodomethane or dimethyl sulfate, in the presence of a base. This method is often preferred for its milder reaction conditions and high yields.

Experimental Protocol: Esterification with Iodomethane and K₂CO₃

The following protocol details the synthesis of this compound using iodomethane and potassium carbonate.[9]

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Anhydrous dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (MeI)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane eluent

Procedure:

-

To a stirred solution of 5-chloro-2-nitrobenzoic acid (9.393 g, 46.60 mmol) in anhydrous DMF (155 mL) at 0°C, add potassium carbonate (13.23 g, 95.72 mmol) and iodomethane (19.38 g, 8.5 mL, 136.5 mmol).

-

Slowly warm the reaction mixture to 40°C.

-

After 1 hour of reaction, cool the solution to room temperature and dilute with ethyl acetate (115 mL).

-

Wash the organic phase sequentially with water (3 x 100 mL) and saturated sodium chloride solution (3 x 100 mL).

-

Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using 40-60% ethyl acetate/hexane as the eluent.

Yield and Purity: This procedure can yield 9.244 g (92% yield) of this compound as a light yellow solid.[9]

Experimental Protocol: Esterification with Dimethyl Sulfate and K₂CO₃

This protocol utilizes dimethyl sulfate as the methylating agent.[2]

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (Me₂SO₄)

-

Ice-water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol for crystallization

Procedure:

-

To a stirred solution of 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml), add K₂CO₃ (10.3 g, 74 mmol) and Me₂SO₄ (6.2 ml, 64.7 mmol).

-

Heat the mixture at reflux for 30 minutes.

-

Pour the reaction mixture into an ice-water bath and extract with ethyl acetate.

-

Separate the organic layer and dry it over MgSO₄.

-

Concentrate the filtrate under reduced pressure to afford the methyl ester as a white solid.

-

Purify the compound by crystallizing from methanol.

Summary of Key Synthetic Parameters

| Reaction Step | Starting Material | Reagents | Yield | Reference |

| Nitration | 2-Chlorobenzoic acid | HNO₃, H₂SO₄ | ~92% | [5] |

| Esterification | 5-Chloro-2-nitrobenzoic acid | MeOH, HCl | - | [7] |

| Esterification | 5-Chloro-2-nitrobenzoic acid | MeI, K₂CO₃, DMF | 92% | [9] |

| Esterification | 5-Chloro-2-nitrobenzoic acid | Me₂SO₄, K₂CO₃, Acetone | - | [2] |

Conclusion

The synthesis of this compound is a well-established process that relies on two fundamental organic transformations: electrophilic nitration and esterification. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration step, to ensure high regioselectivity and yield of the crucial intermediate, 5-chloro-2-nitrobenzoic acid. The subsequent esterification can be achieved through various high-yielding methods, with the choice often depending on the scale of the reaction and the availability of reagents. This guide has provided a detailed overview of these processes, offering both the theoretical underpinnings and practical, validated protocols to aid researchers in their synthetic endeavors.

References

- American Chemical Society. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.

- ChemicalBook. (2023). This compound.

- PrepChem.com. (n.d.). Synthesis of this compound.

- National Center for Biotechnology Information. (n.d.). This compound.

- Answer and Explanation. (n.d.). For the compound 3-chlorobenzoic acid, indicate which group on the ring is more strongly....

- Sigma-Aldrich. (n.d.). This compound 97%.

- PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid.

- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.

- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid.

- 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. (2023, April 2).

- Amerigo Scientific. (n.d.). This compound.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. homework.study.com [homework.study.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 51282-49-6 [chemicalbook.com]

Introduction: A Versatile Building Block in Modern Organic Synthesis

An In-Depth Technical Guide to the Synthetic Utility of Methyl 5-chloro-2-nitrobenzoate

This compound (CAS No: 51282-49-6) is a polysubstituted aromatic compound that serves as a highly versatile intermediate in organic chemistry.[1] Its structure is characterized by three key functional groups attached to a benzene ring: a methyl ester, a nitro group, and a chlorine atom. This specific arrangement of an electron-withdrawing nitro group, a modifiable ester, and a displaceable halogen atom provides chemists with a powerful tool for constructing complex molecular architectures. The strategic positioning of these groups allows for a series of selective transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2][3] This guide provides a detailed exploration of its primary synthetic applications, grounded in mechanistic principles and supported by practical, field-proven protocols.

Core Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The presence of the powerful electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This allows for a predictable and sequential manipulation of the molecule. The primary transformations revolve around:

-

Reduction of the Nitro Group: Conversion to a primary amine, which dramatically alters the electronic properties of the ring and serves as a key functional handle for further elaboration.

-

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: Replacement of the chloride with a variety of nucleophiles, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

-

Modification of the Methyl Ester: Hydrolysis to the corresponding carboxylic acid or conversion into amides, providing another point of diversification.

dot

Caption: Key synthetic transformations of this compound.

Synthesis of this compound

The title compound is typically prepared from its corresponding carboxylic acid, 5-chloro-2-nitrobenzoic acid. Standard esterification methods are effective, with the choice of protocol often depending on scale and available reagents.

| Method | Reagents | Solvent | Conditions | Reference |

| Fischer Esterification | Anhydrous HCl (gas), Methanol | Methanol | Room Temperature, 4 hours | [4] |

| Alkylation (Sulfate) | Dimethyl sulfate (Me₂SO₄), K₂CO₃ | Acetone | Reflux, 30 minutes | [2] |

| Alkylation (Iodide) | Iodomethane (MeI), K₂CO₃ | DMF | 0 °C to 40 °C, 1 hour | [5] |

Selective Reduction of the Nitro Group

One of the most fundamental and widely used transformations of this intermediate is the reduction of the nitro group to a primary aniline. This conversion is pivotal as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, thereby opening up new synthetic possibilities like diazotization or acylation.[6] The key challenge is to achieve this reduction with high chemoselectivity, preserving both the chloro and methyl ester functionalities.

A variety of methods are available, each with distinct advantages. Catalytic hydrogenation is often clean and efficient, while metal-acid systems are robust and economical.

| Reagent System | Key Advantages / Considerations | Reference |

| H₂ / Pd/C | High efficiency; can sometimes lead to dehalogenation (hydrodechlorination) as a side reaction. | [7] |

| H₂ / Raney Nickel | Effective and less prone to dehalogenation of aryl chlorides compared to Pd/C. | [7] |

| Fe / HCl or NH₄Cl | Economical and highly effective; standard for industrial-scale reductions. | [6] |

| SnCl₂ | Provides a mild method for reduction in the presence of other reducible groups. | [7] |

| Hydrazine Glyoxylate / Mg | A newer reagent system reported to selectively reduce nitro groups without hydrogenolysis of halogens. |

Experimental Protocol: Reduction using Iron in Acidic Medium

This protocol describes a classic and reliable method for the reduction of the nitro group.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (Fe, ~3-5 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude Methyl 2-amino-5-chlorobenzoate, which can be further purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles.[8] Although the chlorine atom is meta to the nitro group, which provides less activation than an ortho or para relationship, the reaction is still feasible with a range of nucleophiles, particularly under forcing conditions (heat, strong nucleophiles).[9] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][10]

dot

Caption: The addition-elimination mechanism of SNAr via a Meisenheimer complex. (Note: Image placeholders are used in the DOT script; a rendering tool would replace these with actual chemical structures).

This reaction is highly valuable for installing amines, thiols, and alkoxides, thereby creating precursors for various heterocyclic systems and other complex targets.

Experimental Protocol: Substitution with an Amine

This protocol provides a general method for the substitution of the chlorine atom with a primary or secondary amine.

-

Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[10]

-

Reaction: Heat the mixture to a high temperature (e.g., 80-120 °C) and stir until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel chromatography.

Transformations of the Methyl Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.[11] This unmasks a carboxylic acid functionality, which is useful for peptide couplings, further derivatization, or altering the solubility of the molecule.

Experimental Protocol: Basic Hydrolysis of the Ester

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF).

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, ~2.0 eq) and stir the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the process.[11]

-

Monitoring: Monitor the reaction by TLC until the ester starting material has disappeared.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with a mineral acid (e.g., concentrated HCl) until the pH is ~1-2. The carboxylic acid product should precipitate out of the solution.[11]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-nitrobenzoic acid.

Applications in Multi-Step Synthesis

The true power of this compound is realized when these individual transformations are combined in multi-step syntheses. Its role as a versatile building block is exemplified by its use in the synthesis of pharmaceuticals.

Case Study: Intermediate for the Vasopressin Antagonist Tolvaptan

This compound is a documented intermediate in the synthesis of Tolvaptan, a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[2] The synthesis leverages the reactivity of this starting material to construct the core of the final drug molecule. While the full industrial synthesis is proprietary, a plausible academic route would involve the key transformations discussed:

dot

Caption: Simplified workflow illustrating the role of this compound as a precursor.

This pathway highlights a common strategy:

-

Reduction of the nitro group to form the aniline derivative.

-

Further functionalization of the resulting aniline, often through acylation followed by cyclization, to build a more complex heterocyclic core.

Beyond pharmaceuticals, the diverse functionalities of this compound make it a valuable precursor for developing herbicides, insecticides, and fungicides in the agrochemical industry, as well as for creating novel organic electronic materials.[3][12]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a trifecta of reactive sites that can be manipulated with a high degree of predictability and control. Its ability to undergo selective nitro reduction, nucleophilic aromatic substitution, and ester hydrolysis makes it an invaluable building block for accessing a wide range of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and synthetic protocols associated with this compound is essential for the efficient design and execution of innovative synthetic routes.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

Zhang, Y., & Wang, L. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. Published by the National Center for Biotechnology Information (PMC - NIH). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from inno-pharmchem.com. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 51282-49-6. Retrieved from matrixfinechemicals.com. [Link]

-

Gowda, D. C., & Kumar, B. V. (2007). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 46B(8), 1369-1372. [Link]

-

MySkinRecipes. (n.d.). Methyl 5-chloro-2-methyl-3-nitrobenzoate. Retrieved from myskinrecipes.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from inno-pharmchem.com. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from organic-chemistry.org. [Link]

-

Chapman, N. B., & Parker, R. E. (1955). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 283-290. [Link]

-